![molecular formula C10H15NO B069431 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone CAS No. 165173-38-6](/img/structure/B69431.png)
1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone, also known as ACPA, is a synthetic compound that acts as a selective agonist for the cannabinoid receptor type 1 (CB1). It was first synthesized in 1997 by Pfizer, and since then has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes.
Mecanismo De Acción
1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone acts as a selective agonist for the CB1 receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Upon binding to the CB1 receptor, 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone activates a signaling cascade that leads to the inhibition of neurotransmitter release and the modulation of various cellular processes.
Efectos Bioquímicos Y Fisiológicos
1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone has been shown to have a range of biochemical and physiological effects, including the modulation of pain perception, appetite regulation, and memory formation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone in lab experiments is its selectivity for the CB1 receptor, which allows for the specific modulation of this receptor without affecting other receptors or cellular processes. However, one limitation of using 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone is its potential to cause off-target effects, particularly at high concentrations or in non-selective experimental conditions.
Direcciones Futuras
There are several potential future directions for research involving 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone, including:
1. Investigating the potential therapeutic benefits of CB1 receptor agonists in the treatment of various disorders, such as obesity, addiction, and neurodegenerative diseases.
2. Studying the role of the endocannabinoid system in the regulation of pain perception, and developing novel CB1 receptor agonists with improved analgesic properties.
3. Exploring the potential of CB1 receptor agonists as a treatment for inflammatory bowel disease, based on evidence suggesting that the endocannabinoid system plays a role in the regulation of gut inflammation.
4. Investigating the potential of CB1 receptor agonists as a treatment for psychiatric disorders, such as anxiety and depression, based on evidence suggesting that the endocannabinoid system plays a role in the regulation of mood and emotional processing.
In conclusion, 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone is a synthetic compound that acts as a selective agonist for the CB1 receptor, and has been extensively used in scientific research to study the endocannabinoid system and its role in various physiological processes. While there are limitations to its use in lab experiments, 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone has the potential to contribute to the development of novel therapies for a range of disorders.
Métodos De Síntesis
The synthesis of 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone involves several steps, starting with the reaction of cyclopentadiene with acrolein to form the dienone intermediate. This is followed by a Diels-Alder reaction with methyl vinyl ketone to produce the cycloadduct, which is then reduced to the corresponding alcohol. The final step involves the conversion of the alcohol to the ketone using a mild oxidizing agent.
Aplicaciones Científicas De Investigación
1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone has been extensively used in scientific research to study the CB1 receptor and its role in various physiological processes, including pain perception, appetite regulation, and memory formation. It has also been used to investigate the potential therapeutic benefits of CB1 receptor agonists in the treatment of various disorders, such as obesity, addiction, and neurodegenerative diseases.
Propiedades
Número CAS |
165173-38-6 |
|---|---|
Nombre del producto |
1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone |
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone |
InChI |
InChI=1S/C10H15NO/c1-6(2)8-4-9(7(3)12)10(11)5-8/h8H,1,4-5,11H2,2-3H3/t8-/m1/s1 |
Clave InChI |
CPSNYJIBUBJXNL-MRVPVSSYSA-N |
SMILES isomérico |
CC(=C)[C@@H]1CC(=C(C1)N)C(=O)C |
SMILES |
CC(=C)C1CC(=C(C1)N)C(=O)C |
SMILES canónico |
CC(=C)C1CC(=C(C1)N)C(=O)C |
Sinónimos |
Ethanone, 1-[2-amino-4-(1-methylethenyl)-1-cyclopenten-1-yl]-, (R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



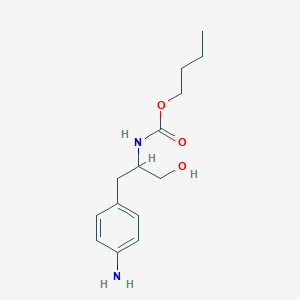
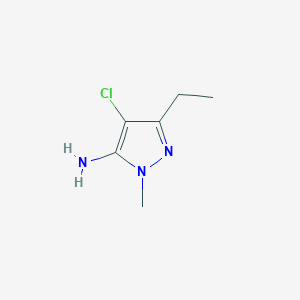
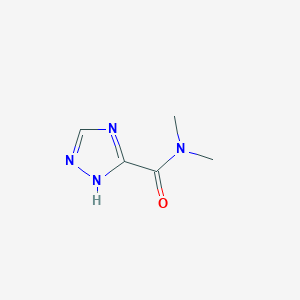
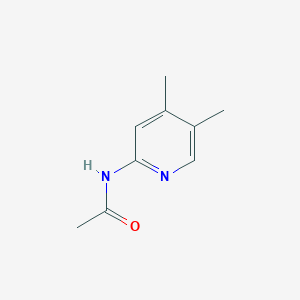

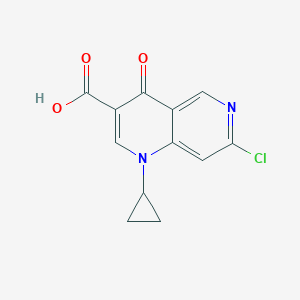
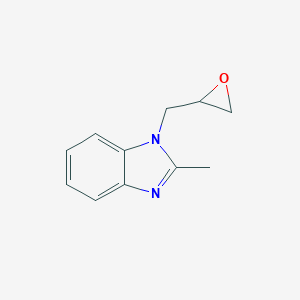
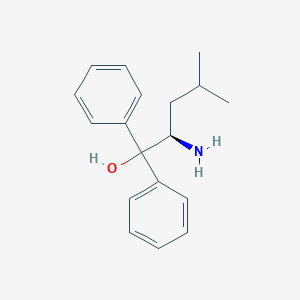
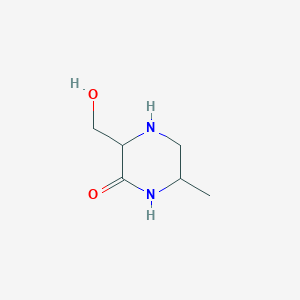

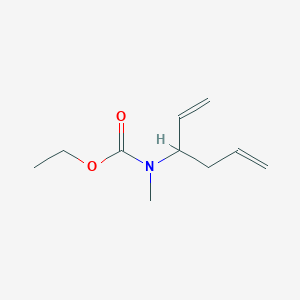
![2-[4-(Trifluoromethoxy)phenoxy]propanoic acid](/img/structure/B69374.png)
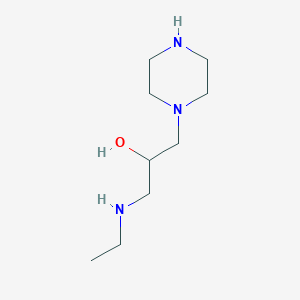
![Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)]-](/img/structure/B69376.png)